molecular formula C15H11BrClN5O B11272499 N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11272499
M. Wt: 392.64 g/mol
InChI Key: UBLPNFNOQFVRLA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative featuring a 2-bromophenyl group at the N1 position and a 3-chlorophenylamino substituent at the C5 position. Its molecular formula is C₁₅H₁₁BrClN₅O, with a molecular weight of 392.64 g/mol .

Properties

Molecular Formula

C15H11BrClN5O

Molecular Weight

392.64 g/mol

IUPAC Name

N-(2-bromophenyl)-5-(3-chloroanilino)-2H-triazole-4-carboxamide

InChI

InChI=1S/C15H11BrClN5O/c16-11-6-1-2-7-12(11)19-15(23)13-14(21-22-20-13)18-10-5-3-4-9(17)8-10/h1-8H,(H,19,23)(H2,18,20,21,22)

InChI Key

UBLPNFNOQFVRLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the bromophenyl and chlorophenyl groups: This step involves the coupling of the triazole ring with 2-bromophenyl and 3-chlorophenyl groups using appropriate reagents and catalysts.

    Formation of the carboxamide group: This can be done by reacting the intermediate compound with an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of corresponding oxides, while reduction could yield the corresponding amines or alcohols.

Scientific Research Applications

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conducting polymers or advanced coatings.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide with structurally related triazole carboxamides, focusing on substituent effects, synthetic yields, and inferred bioactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Reported Bioactivity/Notes Reference ID
This compound C₁₅H₁₁BrClN₅O 392.64 2-Bromophenyl (N1), 3-chlorophenylamino (C5) N/A Structural analog of kinase inhibitors; halogenation may enhance target binding
N-[(3-chloro-4-fluorophenyl)methyl]-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₂Cl₂FN₅O 380.20 3-Chloro-4-fluorobenzyl (N1), 3-chlorophenylamino (C5) N/A Dual halogenation (Cl, F) may improve solubility; lower MW than target compound
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide C₁₇H₁₃FN₄O₃ 356.32 2,3-Dihydrobenzodioxin (N1), 4-fluorophenylamino (C5) N/A Benzodioxin group enhances electron density; fluorophenyl may reduce metabolic stability
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide C₂₃H₁₄ClF₄N₇O₂S 582.91 4-Chlorophenyl (N1), trifluoromethyl (C5), thienopyrimidinyloxy (carboxamide) N/A High antitumor activity (GP = 68.09% vs. NCI-H522 cells); trifluoromethyl enhances potency
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide C₂₀H₁₆FN₅O 377.38 2-Fluorophenyl (N1), ethyl (C5), quinolin-2-yl (carboxamide) N/A Quinoline moiety may improve kinase selectivity; fluorophenyl increases lipophilicity
N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide C₁₂H₁₄ClN₅O 291.73 4-Chlorophenyl (N1), methyl (C5), aminoethyl (carboxamide) 88 Aminoethyl group enhances aqueous solubility; potential for CNS-targeted therapies

Key Structural and Functional Insights:

Fluorine substitution (e.g., in and ) often enhances metabolic stability and bioavailability but may reduce binding affinity compared to bulkier halogens like bromine .

Amino Substituent Position: The 3-chlorophenylamino group in the target compound differs from the 4-chlorophenylamino analogs (e.g., ). Positional isomerism can significantly alter electronic properties and steric interactions with biological targets, as seen in the higher antitumor activity of 3-chloro derivatives in NCI-H522 cells .

Carboxamide Modifications: Substituents on the carboxamide nitrogen (e.g., quinolin-2-yl in , benzodioxin in ) influence solubility and target selectivity. The target compound’s simple bromophenyl group may prioritize lipophilicity over solubility .

Biological Activity Trends :

  • Compounds with trifluoromethyl groups () or multi-halogenated aromatic systems () show enhanced bioactivity in cancer models, implying that the target compound’s dual halogenation (Br, Cl) could similarly potentiate antitumor effects .

Biological Activity

N-(2-bromophenyl)-5-[(3-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C15H10BrClN3O
  • Molecular Weight : 398.61 g/mol
  • CAS Number : 606144-04-1
  • Structural Features : The presence of bromine and chlorine substituents is significant for its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its selective growth-inhibitory activity against various human cancer cell lines, particularly those expressing the Bcl-2 protein, which is often associated with cancer cell survival.

Key Findings :

  • IC50 Values : The compound showed sub-micromolar IC50 values against Bcl-2-expressing cell lines such as MDA-MB-231 and HeLa. This indicates a potent inhibitory effect on cell proliferation.
Cell LineIC50 (µM)Comments
MDA-MB-231<0.5Strong Bcl-2 dependency
HeLa<0.5Effective in inhibiting growth
KG1a>10Less effective

Structure-Activity Relationship (SAR)

The SAR analysis of this compound suggests that the presence of halogen substituents (bromine and chlorine) enhances its biological activity. Specifically, the following points were noted:

  • Electronegative Groups : The presence of electronegative groups like Cl is essential for eliciting antiproliferative activity.
  • Substituent Positioning : The positioning of substituents on the triazole ring significantly impacts the compound's potency.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on Bcl-2 Inhibition :
    • Researchers tested the compound against various cancer cell lines and found that it effectively inhibited Bcl-2 expression, leading to increased apoptosis in cancer cells.
    • The study utilized ELISA binding assays to confirm the interaction between the compound and Bcl-2 protein.
  • Antioxidant Activity Assessment :
    • The antioxidant potential was evaluated using the DPPH method. Although not primarily an antioxidant agent, it showed moderate scavenging activity compared to standard antioxidants.

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